Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

Catalog No.
S6621181
CAS No.
850462-65-6
M.F
C9H7BrFNO4
M. Wt
292.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

CAS Number

850462-65-6

Product Name

Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

IUPAC Name

methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

Molecular Formula

C9H7BrFNO4

Molecular Weight

292.06 g/mol

InChI

InChI=1S/C9H7BrFNO4/c1-16-9(13)6-2-5(11)3-8(12(14)15)7(6)4-10/h2-3H,4H2,1H3

InChI Key

QHOSCSXREWAFFC-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])CBr

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])CBr

Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C8_8H8_8BrFNO4_4. This compound features a benzoate structure, characterized by a bromomethyl group at the second position, a fluorine atom at the fifth position, and a nitro group at the third position of the aromatic ring. The presence of these substituents significantly influences its chemical properties and biological activity.

Typical for aromatic compounds, including:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's reactivity and biological properties.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which may have different applications.

Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate exhibits significant biological activity, particularly in pharmacology. Its structural components suggest potential antitumor and antimicrobial properties. Compounds with similar structures often show inhibition against various cancer cell lines and bacteria, making this compound a candidate for further research in medicinal chemistry.

Several synthetic routes have been developed for producing methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate. Common methods include:

  • Bromination of Methyl 5-fluoro-3-nitrobenzoate: This method involves treating methyl 5-fluoro-3-nitrobenzoate with bromomethylating agents.
  • Nitration followed by Bromination: Starting with methyl 2-bromo-5-fluorobenzoate, nitration can be performed to introduce the nitro group.
  • Direct Fluorination: Utilizing fluorinating agents to introduce the fluorine atom at the desired position on the benzene ring.

Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate has potential applications in:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
  • Agricultural Chemicals: It may serve as an intermediate in developing agrochemicals due to its antimicrobial properties.
  • Materials Science: Used in creating novel materials through polymerization reactions.

Interaction studies involving methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate focus on its binding affinity with various biological targets. Research suggests that this compound interacts with enzymes and receptors, which may lead to inhibitory effects on certain biological pathways. These interactions are crucial for understanding its potential therapeutic effects and toxicity.

Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 5-bromo-2-fluoro-3-nitrobenzoateC8_8H6_6BrFNO4_4Bromine at position 5; different biological activity
Methyl 2-bromo-4-fluoro-3-nitrobenzoateC8_8H6_6BrFNO4_4Different substitution pattern; potential antitumor activity
Methyl 2-(chloromethyl)-5-fluoro-3-nitrobenzoateC8_8H8_8ClFNO4_4Chlorine instead of bromine; varied reactivity

Uniqueness

The uniqueness of methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate lies in its specific combination of halogen (bromine), nitro, and fluoro groups on the aromatic ring, which contributes to its distinctive chemical reactivity and potential biological activity compared to similar compounds. This specific arrangement may enhance its effectiveness as a pharmaceutical agent or as a precursor in chemical synthesis.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Exact Mass

290.95425 g/mol

Monoisotopic Mass

290.95425 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-23

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